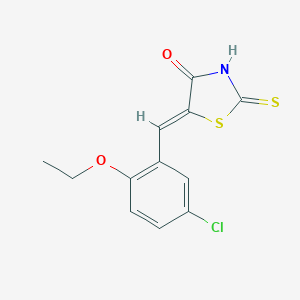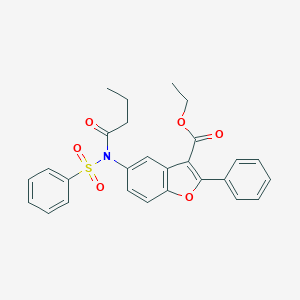
ethyl 2-phenyl-5-(N-(phenylsulfonyl)butyramido)benzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-phenyl-5-(N-(phenylsulfonyl)butyramido)benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzofuran core with various functional groups, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-phenyl-5-(N-(phenylsulfonyl)butyramido)benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification, often using ethyl alcohol and a carboxylic acid derivative in the presence of a catalyst such as sulfuric acid.
Attachment of the Phenyl and Butyramido Groups: The phenyl and butyramido groups are typically introduced through nucleophilic substitution reactions. The phenylsulfonyl group can be added using sulfonyl chloride and a base like pyridine.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route for scale-up. This includes:
Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent systems to maximize yield and purity.
Use of Catalysts: Employing catalysts to increase reaction rates and selectivity.
Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-phenyl-5-(N-(phenylsulfonyl)butyramido)benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups, such as esters to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new amides or sulfonamides.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-phenyl-5-(N-(phenylsulfonyl)butyramido)benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive benzofuran derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ethyl 2-phenyl-5-(N-(phenylsulfonyl)butyramido)benzofuran-3-carboxylate is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The compound’s effects are likely mediated through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity, potentially affecting signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-phenyl-5-(N-(phenylsulfonyl)butyramido)benzofuran-3-carboxylate can be compared to other benzofuran derivatives, such as:
2-Phenylbenzofuran: Lacks the additional functional groups, making it less versatile in chemical reactions.
5-(N-Butyramido)benzofuran: Similar structure but without the phenylsulfonyl group, which may affect its biological activity.
Ethyl 3-carboxylatebenzofuran: Similar core structure but different substituents, leading to different chemical and biological properties.
This compound’s unique combination of functional groups provides it with distinct chemical reactivity and potential biological activities, setting it apart from other benzofuran derivatives.
Eigenschaften
IUPAC Name |
ethyl 5-[benzenesulfonyl(butanoyl)amino]-2-phenyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO6S/c1-3-11-24(29)28(35(31,32)21-14-9-6-10-15-21)20-16-17-23-22(18-20)25(27(30)33-4-2)26(34-23)19-12-7-5-8-13-19/h5-10,12-18H,3-4,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENLVHAEHIMWIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OCC)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
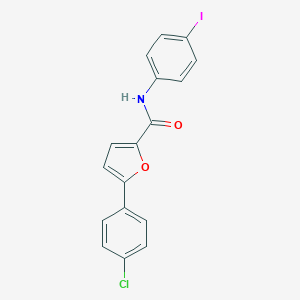
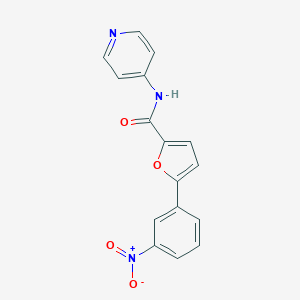
![N-{2-chloro-4-[(3,4,5-triethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B407601.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-(4-chlorophenyl)furan-2-carboxamide](/img/structure/B407603.png)
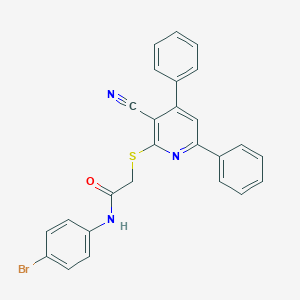
![N-(2-chlorophenyl)-2-{[3-cyano-6-(4-methylphenyl)-4-phenyl-2-pyridinyl]sulfanyl}acetamide](/img/structure/B407606.png)
![3-amino-N-(4-bromophenyl)-4-(4-methoxyphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B407607.png)
![2-{[4-(4-tert-butylphenyl)-3-cyano-6-phenyl-2-pyridinyl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B407608.png)
![2-{[4-(4-tert-butylphenyl)-3-cyano-6-phenyl-2-pyridinyl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B407609.png)
![4-chloro-N-{5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B407610.png)
![3-amino-4-(4-methoxyphenyl)-6-phenyl-N-(2,4,6-trichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B407612.png)
![4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B407613.png)
![N-[1,1'-biphenyl]-2-yl-2-{[3-cyano-6-(4-methylphenyl)-4-phenyl-2-pyridinyl]sulfanyl}acetamide](/img/structure/B407615.png)
